5-Methylpyrazine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-8-6(4-9)3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFEWGPEBACJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545285 | |
| Record name | 5-Methylpyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50866-30-3 | |
| Record name | 5-Methylpyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyrazine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 5 Methylpyrazine 2 Carbaldehyde
Classical and Modern Approaches to Pyrazine (B50134) Ring Construction
The formation of the pyrazine ring is a cornerstone of synthesizing a vast array of heterocyclic compounds, including 5-Methylpyrazine-2-carbaldehyde. These methods can be broadly categorized into cyclization strategies and subsequent functional group interconversions.
Cyclization Strategies for Pyrazine Nucleus Formation
The construction of the pyrazine nucleus typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A prominent example is the Gutknecht synthesis, a general and effective method for creating pyrazines that are symmetrically substituted relative to the nitrogen atoms. sciencemadness.org Another approach involves the self-condensation of α-aminoketones, which can dimerize and subsequently oxidize to form the aromatic pyrazine ring. nih.gov This dimerization is a key step in many biocatalytic syntheses of pyrazines. nih.gov
Modern approaches have expanded the synthetic toolkit. For instance, dipolar cyclization reactions have emerged as a powerful method for constructing functionalized heterocyclic compounds. mdpi.com These reactions often utilize zwitterionic intermediates to build the heterocyclic framework. mdpi.com Additionally, strategies involving the cyclization of acyclic molecules followed by dehydration are fundamental to forming various heterocycles, including pyrazines. youtube.com
| Cyclization Strategy | Description | Key Intermediates |
| 1,2-Diamine and 1,2-Dicarbonyl Condensation | A classical and widely used method involving the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. | Dihydropyrazine (B8608421) |
| α-Aminoketone Self-Condensation | Involves the dimerization of two molecules of an α-aminoketone followed by oxidation to form the pyrazine ring. nih.gov | α-aminoketone |
| Dipolar Cyclization | A modern approach that utilizes dipolar intermediates to construct the heterocyclic ring system. mdpi.com | Zwitterions |
Functional Group Interconversions in Pyrazine Synthesis
Once the pyrazine ring is formed, functional group interconversions are crucial for introducing the specific substituents required for the target molecule. fiveable.meub.edu These transformations are the bedrock of organic synthesis, allowing for the conversion of one functional group into another. fiveable.me For pyrazine derivatives, this can include reactions such as oxidation, reduction, and substitution. For example, methyl groups on a pyrazine ring can be oxidized to carboxylic acids, which can then be further transformed. sciencemadness.org The pyrazine ring itself is π-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. slideshare.net
Targeted Synthesis of this compound
The synthesis of this compound from a suitable precursor, such as 5-Methylpyrazine-2-carboxylic acid, involves key transformations of the carboxylic acid group.
Esterification Reactions for Pyrazine Carboxylic Acid Derivatives (e.g., Methyl 5-Methylpyrazine-2-carboxylate)
The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. chemguide.co.uk In the context of synthesizing this compound, the precursor 5-Methylpyrazine-2-carboxylic acid is often first converted to its methyl ester, Methyl 5-methylpyrazine-2-carboxylate.
This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comyoutube.com The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. youtube.com An alternative method involves the use of an ion-exchange resin like Amberlyst 15 as the catalyst. chemicalbook.com For example, heating a mixture of 5-methylpyrazinecarboxylic acid, methanol (B129727), and Amberlyst 15 at reflux can yield Methyl 5-methylpyrazine-2-carboxylate in high purity. chemicalbook.com
| Esterification Method | Reagents | Conditions | Yield |
| Fischer-Speier Esterification | 5-Methylpyrazine-2-carboxylic acid, Methanol, Sulfuric Acid | Heating | Variable |
| Ion-Exchange Resin Catalysis | 5-Methylpyrazine-2-carboxylic acid, Methanol, Amberlyst 15 | Reflux | 93% chemicalbook.com |
Chemoselective Reduction of Pyrazine Carboxylates to Carbaldehydes (e.g., DIBAL-H Mediated Reduction)
The selective reduction of an ester to an aldehyde is a delicate transformation that requires a specific type of reducing agent to avoid over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent that is highly effective for this purpose. chemistrysteps.commasterorganicchemistry.comyoutube.com
The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of DIBAL-H and prevent further reduction of the initially formed aldehyde. chemistrysteps.com The bulky nature of DIBAL-H is a key factor in its selectivity, as it hinders a second hydride addition to the aldehyde intermediate. chemistrysteps.com The mechanism involves the coordination of the ester's carbonyl oxygen to the aluminum atom of DIBAL-H, which activates the carbonyl group for hydride attack. chemistrysteps.comyoutube.com A stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to yield the desired aldehyde, this compound. chemistrysteps.comyoutube.com
Synthetic Routes to Key Precursors (e.g., 5-Methylpyrazine-2-carboxylic Acid)
The availability of the starting material, 5-Methylpyrazine-2-carboxylic acid, is critical for the synthesis of this compound. Several synthetic routes to this key precursor have been developed.
Another approach starts from different precursors. For instance, a patented method describes the synthesis of 5-methylpyrazine-2-carboxylic acid from methylglyoxal (B44143) and o-phenylenediamine (B120857) through a series of steps including cyclization, oxidation, and purification. google.com
| Precursor | Key Reagents | Product |
| 2,5-Dimethylpyrazine (B89654) | N-Chlorosuccinimide, NaOH, KMnO₄ | 5-Methylpyrazine-2-carboxylic acid tandfonline.com |
| Methylglyoxal, o-Phenylenediamine | Catalyst, Inorganic Oxidizer | 5-Methylpyrazine-2-carboxylic acid google.com |
Oxidative Methods for Alkylpyrazine Functionalization (e.g., Potassium Permanganate (B83412) Oxidation)
The oxidation of alkyl-substituted pyrazines is a direct method for introducing carbonyl functionalities. Potassium permanganate (KMnO₄) is a powerful oxidizing agent frequently employed for this transformation. The reaction involves the conversion of a methyl group on the pyrazine ring into a carboxyl group, with the corresponding aldehyde often being an intermediate.
The conditions for KMnO₄ oxidation must be carefully controlled to maximize the yield of the desired product, whether it be the intermediate aldehyde or the final carboxylic acid. One patented method describes the oxidation of a methyl-benzopyrazine derivative with an inorganic oxidizer like potassium permanganate to produce the corresponding carboxylic acid. google.com Another patent highlights a catalytic gas-phase oxidation of 2,5-dimethylpyrazine over a metal oxide catalyst to yield 5-methylpyrazine-2-carboxylic acid, demonstrating an alternative to solution-phase oxidation. google.com
| Starting Material | Reagent/Method | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine | 1. N-Chlorosuccinimide 2. NaOH (hydrolysis) 3. KMnO₄ (oxidation) | 5-Methylpyrazine-2-carboxylic acid | 47% overall | tandfonline.com |
| 2-Hydroxymethyl-5-methylpyrazine | Aqueous KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | 85% (for alcohol precursor step) | tandfonline.com |
| 2-methyl benzopyrazine | Inorganic oxidizer (e.g., KMnO₄) | 5-methylpyrazine-2,3-dicarboxylic acid potassium | Not specified | google.comgoogle.com |
| 2,5-dimethylpyrazine | Catalytic air oxidation (V, Ti, Sr, Mn oxides on γ-Al₂O₃) | 5-Methylpyrazine-2-carboxylic acid | 69.7% | google.com |
Electrochemical Synthesis Protocols
Electrochemical methods offer an alternative route for the functionalization of N-heteroarenes, including pyrazines. These techniques can provide high regioselectivity under mild conditions. Recent studies have demonstrated the direct carboxylation of pyridines and other N-heteroarenes using CO₂ through electrochemical activation. nih.gov By altering the electrolysis setup from a divided to an undivided cell, it is possible to reverse the site selectivity of the carboxylation. nih.gov
While direct electrochemical synthesis of this compound is not extensively documented, related transformations have been reported. The electrochemical oxidation of 2,5-dimethylpyrazine has been shown to afford 5-methylpyrazine-2-carboxylic acid, albeit in a low yield of 28%. tandfonline.com This suggests that the aldehyde is a plausible, yet transient, intermediate in the electrochemical oxidation pathway. The development of electrochemical protocols often involves the generation of radical species that react with the heteroarene. nih.gov For example, electrochemical synthesis has been used to create CN-substituted imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, where an imine intermediate undergoes anodic oxidation. rsc.org These examples highlight the potential of electrochemistry for the controlled functionalization of pyrazine rings.
Analogous Synthetic Strategies for Substituted Pyrazine Carbaldehydes (e.g., 5-Chloro-3-Methylpyrazine-2-carbaldehyde)
The synthesis of substituted pyrazine carbaldehydes often employs well-established named reactions and multi-step strategies that are broadly applicable to heterocyclic chemistry.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comresearchgate.net This electrophilic iminium salt then attacks the electron-rich ring to introduce a formyl (-CHO) group after hydrolysis. organic-chemistry.org
This method is highly effective for synthesizing pyrazole-4-carbaldehydes from the corresponding hydrazones. researchgate.netigmpublication.orgresearchgate.net For example, substituted acetophenone (B1666503) hydrazones undergo cyclization and formylation with the Vilsmeier-Haack reagent to yield formyl pyrazoles. igmpublication.org The strategy has also been applied to the synthesis of pyridine (B92270) carbaldehydes. The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde, an analogue of the target pyrazine, can be achieved when an enamide is cyclized under Vilsmeier formylation conditions. researchgate.net Given the electronic nature of the pyrazine ring, the Vilsmeier-Haack reaction represents a viable, though potentially challenging, strategy for the direct formylation of appropriately substituted pyrazine precursors.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyrazine core structure. The most common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.netyoutube.com The resulting dihydropyrazine is typically oxidized in situ or in a subsequent step to yield the aromatic pyrazine ring.
Variations of this strategy allow for the construction of highly substituted pyrazines. For example, α-hydroxy ketones can react with 1,2-diamines in hot acetic acid to furnish pyrazine rings. arkat-usa.org This highlights that a 1,2-diketone is not strictly necessary for the cyclization. Similarly, pyrazole (B372694) synthesis often relies on the cyclocondensation of carbonyl compounds with hydrazine (B178648) derivatives. nih.govresearchgate.net The synthesis of pyridines, which are analogous six-membered heterocycles, can also be achieved on a large scale through the cyclocondensation of a 1,5-dioxopentane derivative with ammonia. youtube.com These analogous strategies underscore the power of cyclocondensation to build the core heterocyclic scaffold, onto which the desired aldehyde functionality can be installed or carried through the synthesis.
Direct Halogenation and Subsequent Oxidation
A multi-step approach involving initial halogenation followed by oxidation is an effective strategy for functionalizing alkylpyrazines. This method circumvents the challenges of direct, selective oxidation of a methyl group to an aldehyde. Halogenation of alkanes and aromatic side chains can occur via a free-radical process, often initiated by light or a radical initiator. mt.comlibretexts.org
A notable example is an improved synthesis of 5-methylpyrazine-2-carboxylic acid. tandfonline.com In this process, 2,5-dimethylpyrazine undergoes a free-radical chlorination on one of the methyl groups using N-chlorosuccinimide (NCS) in the presence of benzoyl peroxide as an initiator. tandfonline.com This yields 2-chloromethyl-5-methylpyrazine. The chloro-methyl group is a versatile handle for further transformations. It can be hydrolyzed to the corresponding alcohol (2-hydroxymethyl-5-methylpyrazine), which is then oxidized to the aldehyde or, more commonly, the carboxylic acid using an oxidizing agent like KMnO₄. tandfonline.com This sequence provides a controlled, stepwise route to the target functional group. A similar strategy involving halogenation and oxidation is employed in the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde.
| Strategy | Example Reaction | Key Features | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | Hydrazone + DMF/POCl₃ → Formyl Pyrazole | Formylates electron-rich heterocycles; reagent formed in situ. | organic-chemistry.orgnih.govigmpublication.org |
| Cyclocondensation | 1,2-Diketone + 1,2-Diamine → Pyrazine | Builds the core heterocyclic ring from acyclic precursors. | slideshare.netyoutube.com |
| Halogenation-Oxidation | Alkylpyrazine + NCS → Chloromethylpyrazine → Oxidized Product | Stepwise functionalization of an alkyl group via a halogenated intermediate. | tandfonline.commt.com |
Advanced Chemical Reactivity and Derivatization of 5 Methylpyrazine 2 Carbaldehyde
Reactive Functional Group Chemistry of the Aldehyde Moiety
The aldehyde group in 5-methylpyrazine-2-carbaldehyde is a key site for chemical modifications. As an electrophilic center, the carbonyl carbon is readily attacked by nucleophiles, leading to a diverse range of products. aablocks.com
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Iminogenesis)
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry and is crucial for the synthesis of various biologically active molecules and ligands for metal complexes. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
For instance, this compound can react with various amines to form the corresponding imines. smolecule.com This type of reaction has been utilized in the synthesis of more complex heterocyclic systems. A general example involves the reaction of a pyrazine (B50134) carboxaldehyde with a substituted aniline (B41778) in a solvent like methanol (B129727) at room temperature, followed by removal of the solvent and any unreacted aniline. ambeed.com
Nucleophilic Addition Reactions
The aldehyde functional group of this compound is highly susceptible to nucleophilic addition reactions. aablocks.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
A notable example is the reaction with organometallic reagents. In one documented synthesis, this compound was reacted with a lithium-containing nucleophile, generated in situ from the deprotonation of an imidazo[4,5-c]quinoline derivative using 2,2,6,6-tetramethylpiperidinylmagnesium chloride, lithium chloride complex. google.com The aldehyde, dissolved in tetrahydrofuran (B95107) (THF) and cooled to -78 °C, was added to the nucleophilic species, resulting in the formation of a secondary alcohol. google.com This addition of a carbon nucleophile to the aldehyde is a key step in building more complex molecular architectures.
Another example of a nucleophilic addition involves the Wittig reaction, where a phosphorus ylide adds to the aldehyde to form an alkene. The reaction of this compound with a suitable ylide leads to the formation of an ethyl (E)-3-(5-methylpyrazin-2-yl)acrylate, demonstrating the conversion of the aldehyde into a carbon-carbon double bond. olemiss.edu
Synthesis of Complex Pyrazine Derivatives
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of more elaborate pyrazine-containing molecules.
Formation of Pyrazine Carbohydrazides
While the direct conversion of this compound to pyrazine carbohydrazides is not the most common route, the aldehyde can be a starting point for multi-step syntheses. A more direct approach to pyrazine carbohydrazides involves the reaction of a pyrazine ester with hydrazine (B178648) hydrate (B1144303). However, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be esterified and subsequently reacted with hydrazine to form the carbohydrazide (B1668358). chemchart.com
Elaboration to Pyrazine Hydrazones
Pyrazine hydrazones are readily synthesized from this compound through a condensation reaction with hydrazine or its derivatives (e.g., substituted hydrazines). This reaction is analogous to imine formation, where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the hydrazone. These pyrazine hydrazones can serve as important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. smolecule.com
Synthesis of Pyrazine-2-carboxylic Acid Amides and Esters
The aldehyde group of this compound can be oxidized to a carboxylic acid, which is a key intermediate for the synthesis of amides and esters. The oxidation can be achieved using various oxidizing agents. The resulting 5-methylpyrazine-2-carboxylic acid can then be converted to its corresponding acid chloride, which readily reacts with amines to form amides or with alcohols to form esters. chemchart.com
Alternatively, Fischer esterification can be employed to produce esters directly from the carboxylic acid. olemiss.edu For example, 5-methylpyrazine-2-carboxylic acid can be refluxed with an alcohol like methanol in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 5-methylpyrazine-2-carboxylate. olemiss.edu This ester can then be further functionalized or used in various coupling reactions.
Introduction of Piperazine (B1678402) Moieties
The chemical architecture of this compound, featuring an electrophilic aldehyde group attached to an electron-deficient pyrazine ring, makes it a valuable scaffold for synthesizing more complex molecules. One important derivatization is the introduction of piperazine moieties. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. rsc.orgmdpi.com
The primary reaction for introducing a piperazine ring involves the condensation of the aldehyde group of this compound with one of the secondary amine groups of a piperazine derivative. This reaction typically forms a Schiff base (an imine), which can then be reduced to a more stable secondary amine linkage. This two-step process is known as reductive amination.
Alternatively, direct C-H functionalization methods are being developed for piperazine synthesis, sometimes utilizing photocatalysis or lithiation, which could offer novel routes to combine these two important structural motifs. mdpi.com The synthesis of piperazine derivatives often results in high yields, with products that can be purified through recrystallization. humanjournals.com Characterization of these new derivatives is typically confirmed using analytical techniques such as FTIR, ¹H-NMR, and mass spectrometry. humanjournals.com The resulting compounds, which merge the pyrazine and piperazine pharmacophores, are explored for various therapeutic applications. For instance, new series of piperazine analogs are frequently synthesized and evaluated for their potential biological activities. humanjournals.com
Application in Coordination Chemistry and Materials Science
The pyrazine core, with its two nitrogen atoms, is an excellent building block for constructing ligands for coordination chemistry. The derivatives of this compound are no exception and have been utilized in the design of sophisticated metal complexes and advanced materials.
Ligand Design for Transition Metal Complexes
This compound and its derivatives serve as versatile ligands for coordinating with transition metal ions. The nitrogen atoms of the pyrazine ring, along with other donor atoms introduced through derivatization (such as the nitrogens of a piperazine moiety or the oxygen of the original aldehyde/carboxyl group), can act as coordination sites. ambeed.com This allows for the formation of stable chelate rings with metal centers, leading to complexes with specific geometries and electronic properties.
For example, the related compound 5-methyl-pyrazine-2-carboxylic acid, an oxidation product of the aldehyde, forms a square-planar complex with Nickel(II), where the metal ion is coordinated by the nitrogen and oxygen atoms of the ligand. nih.gov Similarly, various pyrazine derivatives have been used to synthesize complexes with other transition metals like Ruthenium(III). rsc.org These complexes are studied for their electrochemical properties and potential biological activities. rsc.org
Role in Solar Energy Conversion Research
The application of this compound derivatives in solar energy conversion is an emerging area of interest, primarily due to the favorable electronic properties of the pyrazine ring system. Pyrazine-containing ligands are explored for use in dye-sensitized solar cells (DSSCs) and as components of photocatalytic systems.
In the context of DSSCs, organic dyes containing pyrazine units can act as sensitizers, absorbing sunlight and injecting electrons into the semiconductor material (e.g., TiO₂). The electron-deficient nature of the pyrazine ring can facilitate this charge transfer process, which is crucial for the cell's efficiency. While specific research on this compound in this domain is not extensively documented, the broader class of pyrazine derivatives is considered promising.
Furthermore, pyrazine-based ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers. These materials can possess porous structures and tailored electronic properties, making them candidates for applications in photocatalysis. For instance, ruthenium complexes incorporating pyrazine derivative ligands are known for their photophysical and photochemical properties, which could be harnessed for light-driven chemical transformations. rsc.org The synthesis of pyrazine itself has been a subject of interest for creating ligands for fluorescent copper complexes, indicating the potential of pyrazine-based materials in light-related applications. sciencemadness.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in 5-Methylpyrazine-2-carbaldehyde can be determined.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aldehydic proton, the two aromatic protons on the pyrazine (B50134) ring, and the protons of the methyl group.
The chemical shift of the aldehydic proton (CHO) is typically found in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 8.0-9.0 ppm). Their splitting patterns (e.g., singlets or doublets) would depend on the coupling with each other. The methyl group (CH₃) protons will appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | CHO |
| ~8.8 | s | 1H | H-3 |
| ~8.6 | s | 1H | H-6 |
| ~2.8 | s | 3H | CH₃ |
Note: 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of 190-200 ppm. The four carbon atoms of the pyrazine ring will have chemical shifts in the aromatic region, generally between 140 and 160 ppm. The specific shifts will be influenced by the positions of the methyl and aldehyde substituents. The carbon of the methyl group will be the most shielded and will appear at the highest field, typically between 20 and 30 ppm.
A predicted ¹³C NMR data table for this compound is shown below.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~155 | C-2 |
| ~152 | C-5 |
| ~148 | C-3 |
| ~145 | C-6 |
| ~22 | CH₃ |
Note: These are predicted chemical shifts and require experimental verification.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. Various MS techniques can be employed for the characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The calculated exact mass of C₆H₆N₂O is 122.0480 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition of the synthesized compound.
Table of HRMS Data:
| Molecular Formula | Calculated Exact Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer provides a fragmentation pattern, which is a unique fingerprint of the molecule.
The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z of 122. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 93, and potentially the loss of a hydrogen atom to give a fragment at m/z 121. Further fragmentation of the pyrazine ring could also be observed. Analysis of this fragmentation is crucial for structural confirmation. PubChem indicates the availability of a GC-MS spectrum for this compound. nih.gov
Table of Expected GC-MS Fragmentation:
| m/z | Possible Fragment |
|---|---|
| 122 | [M]⁺ (Molecular Ion) |
| 121 | [M-H]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is another powerful hyphenated technique that can be used for the analysis of this compound, particularly if the compound is part of a complex mixture or is thermally labile. LC-MS can provide information on the retention time and molecular weight of the compound. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through controlled fragmentation of the molecular ion. This technique is particularly useful for the quantitative analysis of pyrazines in various matrices.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules by identifying the functional groups present. The vibrations of specific bonds within a molecule correspond to the absorption of particular frequencies of infrared radiation.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and fingerprint the molecular structure of this compound. The analysis of its FT-IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.
The key functional groups—the aldehyde, the methyl group, and the pyrazine ring—give rise to distinct peaks. The most prominent is the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1700-1720 cm⁻¹. The presence of the aldehyde is further confirmed by the appearance of two weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet).
The pyrazine ring itself contributes a complex series of bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring typically appear in the 1400-1600 cm⁻¹ region. The methyl group attached to the ring introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. While a complete assignment requires theoretical calculations, experimental spectra of related compounds like pyrazinecarbaldehyde support these assignments. nih.gov
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| ν(C-H) | Aromatic (Pyrazine Ring) | 3050 - 3100 | Medium-Weak |
| ν(C-H) | Aliphatic (Methyl Group) | 2920 - 2980 | Medium-Weak |
| ν(C-H) | Aldehyde | 2810 - 2850 & 2710 - 2750 | Weak |
| ν(C=O) | Aldehyde | 1700 - 1720 | Strong |
| ν(C=N), ν(C=C) | Pyrazine Ring | 1400 - 1600 | Medium-Strong |
| δ(C-H) | Methyl Group Bending | ~1450 & ~1380 | Medium |
| γ(C-H) | Aromatic Out-of-Plane Bend | 800 - 900 | Strong |
Note: Data are representative and based on characteristic frequencies for the specified functional groups and analysis of related pyrazine structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and the intermolecular forces that govern crystal packing.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the crystallographic databases, extensive studies on closely related derivatives, such as Methyl 5-methylpyrazine-2-carboxylate, provide a robust model for its expected solid-state structure.
Analysis of Methyl 5-methylpyrazine-2-carboxylate reveals a monoclinic crystal system, which is common for such planar aromatic compounds. The pyrazine ring is essentially planar, and the substituent groups (in this case, methyl and carboxylate) lie nearly in the same plane as the ring. This planarity facilitates efficient crystal packing. It is highly probable that this compound would adopt a similar crystalline habit, featuring a planar conformation to maximize packing efficiency and intermolecular interactions.
Table 2: Representative Crystallographic Data for a Closely Related Derivative (Methyl 5-methylpyrazine-2-carboxylate)
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.8872 (1) |
| b (Å) | 6.8386 (3) |
| c (Å) | 13.6279 (5) |
| β (°) | 93.303 (2) |
| Volume (ų) | 361.67 (2) |
| Z (molecules/unit cell) | 2 |
Source: Data from a study on Methyl 5-methylpyrazine-2-carboxylate, a structurally analogous compound.
In the absence of strong hydrogen bond donors like -OH or -NH₂, the crystal structure of this compound is expected to be stabilized by a network of weaker intermolecular interactions. iucr.orgnih.gov The primary interactions would involve weak C-H···N and C-H···O hydrogen bonds. nih.gov
The aldehyde oxygen atom and the two nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. The hydrogen atoms of the pyrazine ring and the methyl group can act as donors in these weak interactions. For instance, a C-H bond from the pyrazine ring of one molecule can form a C-H···N interaction with a nitrogen atom of an adjacent molecule. Similarly, a C-H···O interaction can form between a methyl or ring C-H and the aldehyde oxygen of a neighboring molecule.
Furthermore, π-stacking interactions between the electron-rich pyrazine rings of adjacent molecules are expected to play a significant role in the crystal packing. researchgate.net These interactions, where the planar rings stack upon one another (often in an offset fashion), are crucial for the stabilization of the crystal lattice of aromatic and heteroaromatic compounds.
Chromatographic Techniques for Purity Profiling and Separation
Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used. A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), carries the sample through the column. nih.gov this compound, being a moderately polar compound, will be retained on the column and then eluted. The retention time is a characteristic property of the compound under specific chromatographic conditions. Purity is assessed by integrating the area of the main peak, with any other peaks indicating impurities. Detection is typically achieved using a UV detector, as the pyrazine ring possesses a strong chromophore that absorbs UV light, often monitored around 275 nm. nih.gov
Table 3: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Specification |
| Column | C18 (Octadecyl) bonded silica, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: These parameters are representative of common methods for analyzing pyrazine derivatives and may require optimization for specific applications. nih.govsielc.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the analysis of pyrazine derivatives, including this compound. UPLC operates by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling the resulting high backpressures. The primary advantage is a dramatic increase in efficiency, allowing for faster and more precise separations.
In the context of analyzing pyrazine compounds, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This combination provides a powerful tool for both the quantification and structural confirmation of the analyte. The UPLC system separates the compound from a sample matrix, and the mass spectrometer provides highly sensitive and selective detection based on the mass-to-charge ratio of the compound and its fragments. nih.gov
Research on various pyrazines has established effective UPLC methods. nih.gov For instance, the analysis of pyrazines in complex matrices often utilizes a reversed-phase approach. nih.gov A common setup involves an ACQUITY UPLC system equipped with a BEH C18 column, which is a versatile column choice for separating a wide range of organic molecules. nih.gov The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com
Table 1: Typical UPLC Parameters for Pyrazine Analysis
| Parameter | Specification | Purpose |
| System | Waters ACQUITY UPLC or equivalent | Provides high-pressure capability for sub-2 µm particle columns. nih.gov |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Stationary phase for separating the analyte from the sample matrix. nih.gov |
| Mobile Phase A | Water with Ammonium Acetate (e.g., 25 mM) | Aqueous component of the mobile phase, aids in ionization. mdpi.com |
| Mobile Phase B | Acetonitrile | Organic solvent used to elute the compound from the column. mdpi.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity for quantification and identification. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | A common method for ionizing pyrazine compounds for MS detection. nih.gov |
This methodology allows for the rapid and accurate determination of this compound in various samples, ensuring high confidence in its identification and purity assessment.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical substance. Its primary purpose in the characterization of a synthesized or purified compound like this compound is to verify its empirical formula and, by extension, its molecular formula and purity. The molecular formula for this compound is C₆H₆N₂O. synquestlabs.comnih.govchemicalbook.com
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From the masses of these products, the percentage composition of C, H, and N in the original sample can be calculated. The oxygen percentage is typically determined by difference.
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula (C₆H₆N₂O) and the atomic weights of its constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and stoichiometric purity.
Table 2: Elemental Analysis Data for this compound (C₆H₆N₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 59.01 | 58.95 |
| Hydrogen (H) | 4.95 | 4.99 |
| Nitrogen (N) | 22.94 | 22.89 |
| Oxygen (O) | 13.10 | 13.17 |
The close correlation shown in the table between the theoretical and hypothetical experimental values would confirm that the analyzed sample has the correct elemental composition corresponding to this compound, indicating a high degree of purity.
Investigation of Biological Activities and Structure Activity Relationships
Antimicrobial Activity Assessment
Derivatives of 5-Methylpyrazine-2-carbaldehyde have demonstrated notable activity against a range of microbial pathogens.
A significant area of investigation has been the antitubercular potential of derivatives of this compound. A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. arabjchem.orgresearchgate.net Among the synthesized compounds, several showed remarkable anti-tubercular activity. arabjchem.orgresearchgate.net
One particular derivative, 5-methyl-N'-{[4-(dimethylamino)phenyl]methylidene}pyrazine-2-carbohydrazide (PM 14), was identified as a highly promising agent against M. tuberculosis, with activity observed at concentrations of 10–50 µg/mL. arabjchem.org This compound demonstrated greater sensitivity against the pathogen than the standard anti-TB drugs isoniazid (B1672263) and pyrazinamide. arabjchem.org Other derivatives in the same series also exhibited moderate activity. arabjchem.org The study suggests that these carbohydrazide (B1668358) derivatives represent a potential new scaffold for anti-tubercular drugs. arabjchem.orgresearchgate.net
Further research into other derivatives, such as 5-methylpyrazine-2-carbohydrazides condensed with various substituted aromatic aldehydes, has also been conducted. These studies assessed in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. ijddr.initmedicalteam.pl Nitro benzaldehyde (B42025) derivatives within this series showed promising activity against the tested strains. ijddr.in
Another study focused on piperazine (B1678402) derivatives of 5-methylpyrazine-2-carboxylic acid. The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed potent inhibitory activity against all pathogenic strains tested, including S. aureus with a MIC value of 6.25 µg/mL and C. albicans with a MIC of 3.125 µg/mL. rjpbcs.com
Table 1: Antitubercular Activity of 5-Methylpyrazine-2-carbohydrazide Derivatives
The antifungal potential of compounds derived from this compound has also been a subject of study. For instance, the derivative (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) was found to be highly effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. rjpbcs.com Other studies have explored the antifungal properties of pyrazine (B50134) derivatives more broadly. For example, 2-ethyl-5-methyl pyrazine has demonstrated antifungal activity against Ceratocystis fimbriata, the pathogen responsible for black spot disease in sweet potatoes. nih.gov Thiosemicarbazone derivatives have also shown promise as antifungal agents. grafiati.com
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is another key area of its biological investigation.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. frontiersin.orgnih.gov The inhibition of this enzyme is a therapeutic strategy for infections caused by such bacteria. nih.gov While direct studies on this compound are limited, research on related pyrazine and aldehyde derivatives provides insight into their potential as urease inhibitors. For instance, various pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors, with some compounds showing significant inhibitory potential. frontiersin.org The structure-activity relationship studies in this research indicated that the presence and nature of substituents on the aromatic ring play a crucial role in the inhibitory activity. frontiersin.org Similarly, studies on oxazole (B20620) derivatives have identified compounds with potent urease inhibitory activity. nih.gov
Antioxidant Activity Profiling
Pyrazine derivatives are recognized for their antioxidant properties. mdpi.comnih.gov Studies have shown that pyrazine-thiazole bi-heteroaryl compounds can effectively scavenge free radicals and inhibit radical-induced DNA oxidation, indicating their potential as antioxidants. sioc-journal.cn The antioxidant activity of these compounds was found to be significantly higher than that of their pyrazine-oxazole counterparts. sioc-journal.cn Furthermore, certain pyrazine derivatives of chalcones have been investigated for their radical scavenging activities. mdpi.com In another study, some 5-aminopyrazole derivatives, which share a heterocyclic nitrogen structure, have also shown interesting in vitro radical scavenging properties. mdpi.com
Anti-Cancer Potential of Derived Compounds
A significant body of research has focused on the anti-cancer potential of derivatives of this compound, particularly thiosemicarbazones. Thiosemicarbazones are known for their pharmacological utility, including antiproliferative effects against a variety of tumors. jrespharm.com
New thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) cell lines. jrespharm.com In one study, two compounds in this series demonstrated potent anticancer activity with low IC50 values. jrespharm.com The anticancer potential of thiosemicarbazone derivatives has been attributed to various mechanisms, including the inhibition of ribonucleotide reductase. jrespharm.com
Furthermore, palladium(II) complexes of thiosemicarbazones derived from cinnamaldehyde (B126680) and 2-acetyl-5-methyl thiophene (B33073) have been investigated for their cytotoxic activity against several human cancer cell lines, including colon (Caco-2), cervical (HeLa), hepatocellular (Hep-G2), breast (MCF-7), and prostate (PC-3). researchwithrutgers.comresearchgate.net Some of these metal complexes exhibited excellent broad-spectrum growth inhibition against the tested cancer cells while being non-cytotoxic towards normal cells. researchwithrutgers.comresearchgate.net The development of multi-target anticancer agents based on the chelation of metals with ligands like pyridine-2-carboxaldehyde thiosemicarbazone has also shown promise. rsc.org
Table 2: Anti-Cancer Activity of Derived Thiosemicarbazone Compounds
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for pyrazine derivatives often involves the use of statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netsemanticscholar.org These models are trained on a dataset of compounds with known biological activities to predict the efficacy of new, untested molecules. For instance, a study on pyrazine derivatives as antiproliferative agents demonstrated the development of both MLR and ANN models, with the ANN model showing superior predictive power. researchgate.netsemanticscholar.org
In a typical QSAR study, a dataset of pyrazine derivatives would be divided into a training set, used to build the model, and a test set, used to validate its predictive ability. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). For example, in a 3D-QSAR study on 8-amino-imidazo[1,5a]pyrazine derivatives, Gaussian and field-based models yielded q² values of 0.67 and 0.60, and R² values of 0.93 and 0.92, respectively, indicating robust and predictive models. scienceopen.com
Table 1: Illustrative Predictive Model Parameters for a Hypothetical QSAR Study of this compound Derivatives
| Model Type | Training Set (R²) | Test Set (q²) | Standard Error of Prediction (SEP) |
| MLR | 0.85 | 0.72 | 0.45 |
| ANN | 0.92 | 0.81 | 0.38 |
| 3D-QSAR | 0.94 | 0.85 | 0.32 |
This table is illustrative and provides hypothetical data based on typical QSAR studies of pyrazine derivatives.
A key aspect of QSAR analysis is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. For pyrazine derivatives, various descriptors have been found to correlate with their biological activities.
In a study of pyrazine derivatives with antiproliferative activity, descriptors such as molar volume (V), hydration energy (HE), molar refractivity (MR), surface area (SAG), and electronic properties like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) were found to be significant. semanticscholar.org Another study on 8-amino-imidazo[1,5a]pyrazine derivatives highlighted the importance of steric and hydrophobic interactions in determining their activity as Bruton's tyrosine kinase inhibitors. scienceopen.com
Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Biological Activity of this compound Derivatives
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | EHOMO, ELUMO, Dipole Moment (µ) | Governs the ability to participate in charge-transfer interactions with biological targets. semanticscholar.org |
| Steric | Molar Volume (V), Molar Refractivity (MR) | Relates to the size and shape of the molecule, affecting its fit within a receptor binding site. semanticscholar.org |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. semanticscholar.orgscienceopen.com |
| Topological | Wiener Index, Randic Index | Describes molecular branching and connectivity, which can impact binding affinity. |
This table is a generalized representation based on QSAR studies of related pyrazine compounds.
Molecular Interactions with Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking simulations are employed to elucidate the binding mode of this compound and its analogs within the active site of a target protein or receptor. While specific docking studies on this compound are not widely published, the methodology would involve preparing the 3D structure of the ligand and the receptor, followed by the use of a docking program to predict the most stable binding poses. For instance, in a study of 5-O-benzoylpinostrobin derivatives as anti-inflammatory agents, molecular docking was used to investigate their interaction with the cyclooxygenase-2 (COX-2) receptor. nih.gov The validity of the docking protocol is often confirmed by redocking a known ligand into the receptor's active site and ensuring the root-mean-square deviation (RMSD) is low, typically below 2 Å. nih.gov
The analysis of the docked poses reveals the specific binding mode and the key non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For example, a study on pyridine-2-carbaldehyde thiosemicarbazone copper(II) complexes found that they act as groove binders with DNA through electrostatic interactions. nih.gov In the context of this compound, the pyrazine ring and the carbaldehyde group would be expected to participate in various interactions. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the methyl group can engage in hydrophobic interactions. The aldehyde functional group can also form hydrogen bonds.
Table 3: Potential Non-Covalent Interactions of this compound with a Hypothetical Receptor
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Pyrazine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Pyrazine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Carbaldehyde Hydrogen | Hydrogen Bond Donor | Aspartate, Glutamate |
This table presents a hypothetical scenario of interactions based on the chemical structure of this compound and general principles of molecular docking.
Computational Chemistry and Theoretical Modeling of 5 Methylpyrazine 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Methylpyrazine-2-carbaldehyde. semanticscholar.orgmdpi.com Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly used for geometric optimization and the computation of various quantum chemical parameters. semanticscholar.org
These calculations provide access to crucial electronic properties that govern the molecule's chemical behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap generally suggests higher reactivity.
Further analysis of the molecular orbitals can reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) map visually represents these reactive sites, with areas of negative potential (typically around the nitrogen and oxygen atoms) indicating likely sites for electrophilic attack, and regions of positive potential suggesting sites for nucleophilic interaction.
Other reactivity descriptors that can be calculated include ionization potential, electron affinity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
Table 1: Representative Electronic Properties Calculable for this compound using DFT
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, indicating chemical reactivity and stability. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Chemical Hardness | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness | The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud. |
Note: The values in this table are representative of the types of data obtained from DFT calculations and are not experimental values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can provide a detailed understanding of how the molecule behaves in different environments, such as in solution or in the presence of a biological target. nih.gov
A key application of MD is in conformational analysis. For a molecule like this compound, which has a rotatable bond between the pyrazine (B50134) ring and the carbaldehyde group, MD simulations can reveal the preferred orientations (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
MD simulations can also shed light on the intermolecular behavior of this compound. By simulating the molecule in a solvent box (e.g., water), it is possible to study its solvation dynamics and the formation of hydrogen bonds or other non-covalent interactions with solvent molecules. This is important for understanding its solubility and behavior in aqueous environments.
Furthermore, when studying the interaction of this compound with a biological target, such as a protein, MD simulations can be used to assess the stability of the binding pose obtained from molecular docking and to observe any conformational changes in both the ligand and the protein upon binding.
Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)
Computational methods are extensively used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be effective for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT calculations. researchgate.net These calculations provide the vibrational frequencies and intensities, which correspond to the various vibrational modes of the molecule. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. researchgate.net
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Representative) |
| ¹H NMR Chemical Shift (CHO) | 9.8 - 10.2 ppm |
| ¹³C NMR Chemical Shift (C=O) | 185 - 195 ppm |
| IR Vibrational Frequency (C=O stretch) | 1690 - 1720 cm⁻¹ |
Note: The values in this table are illustrative of typical predicted ranges for similar compounds and are not specific experimental or calculated values for this compound.
Collision Cross Section (CCS): While less common in the provided search results for this specific molecule, computational methods can also be employed to predict the collision cross section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. Theoretical calculations of CCS can be performed based on the molecule's three-dimensional structure and can be valuable for its identification and characterization in complex mixtures.
Mechanistic Studies of Chemical Reactions and Transformations
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, and to calculate the activation energies associated with different reaction pathways.
For instance, theoretical studies could be employed to investigate the oxidation or reduction of the aldehyde group, or substitution reactions on the pyrazine ring. Such studies would involve optimizing the geometries of the reactants, transition states, and products, and calculating their relative energies. This information can help to determine the most favorable reaction pathway and to understand the factors that influence the reaction rate and selectivity.
While specific computational studies on the reaction mechanisms of this compound were not prominent in the search results, the methodologies are well-established. These studies are crucial for understanding the chemical transformations that the molecule can undergo and for designing new synthetic routes to its derivatives.
In Silico Screening and Drug Design Methodologies
The pyrazine scaffold is a common feature in many biologically active molecules, and this compound can serve as a valuable starting point for the design of new therapeutic agents. researchgate.netresearchgate.net In silico screening and drug design methodologies are essential tools in this process. als-journal.commdpi.comresearchgate.net
Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. researchgate.netresearchgate.netnih.gov By docking derivatives of this compound into the active site of a target protein, researchers can identify potential inhibitors and understand the key interactions that contribute to binding affinity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 2D-QSAR and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net These models can help to identify the structural features that are important for activity and to guide the design of more potent analogs.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By developing a pharmacophore model based on known active compounds, it is possible to screen large virtual libraries of molecules to identify new compounds that fit the model and are therefore likely to be active.
Through these in silico approaches, the therapeutic potential of this compound and its derivatives can be efficiently explored, accelerating the drug discovery and development process.
Future Research Directions and Translational Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly methods for synthesizing 5-Methylpyrazine-2-carbaldehyde and its derivatives is a primary research focus. Traditional methods often involve multi-step processes with harsh reagents. Future approaches will likely prioritize green chemistry principles to enhance sustainability and reduce production costs.
Key areas of development include:
Biocatalysis: Utilizing whole-cell biocatalysts, such as engineered Escherichia coli, presents a promising green alternative for the production of related compounds like 5-Methylpyrazine-2-carboxylic acid from simple precursors like 2,5-dimethylpyrazine (B89654). nih.gov This approach offers high yields and 100% substrate conversion under environmentally benign conditions. nih.gov
Novel Oxidation Techniques: Exploring selective and efficient oxidation methods for converting the methyl group of 2,5-dimethylpyrazine to an aldehyde is crucial. While existing methods may use reagents like selenium dioxide, future research could focus on more sustainable oxidants and catalytic systems.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes.
Rational Design of Derivatives with Enhanced Biological Specificity
This compound serves as a valuable starting material for creating a diverse library of derivatives with tailored biological activities. Rational design, guided by an understanding of structure-activity relationships (SAR), will be instrumental in developing compounds with high potency and specificity for their biological targets.
Future design strategies will likely involve:
Hydrazone Formation: The aldehyde functional group readily reacts with hydrazines to form hydrazones. researchgate.net This class of compounds is known to possess a wide range of biological activities, and further exploration of various substituted hydrazines could yield potent therapeutic agents. researchgate.netresearchgate.net
Molecular Hybridization: Combining the this compound scaffold with other pharmacophoric elements is a powerful strategy to create hybrid molecules with enhanced or novel biological activities. nih.gov This approach has been successfully used to develop new α-glucosidase inhibitors and other bioactive compounds. nih.gov
Isosteric Replacements: Systematically replacing parts of the molecule with other groups that have similar physical or chemical properties can help to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.
A study on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives demonstrated that this scaffold can be a promising starting point for developing new anti-tubercular agents. researchgate.net The research highlighted the potential for further optimization to improve activity against Mycobacterium tuberculosis. researchgate.net
Table 1: Bioactive Derivatives of 5-Methylpyrazine
| Derivative Class | Potential Biological Activity | Reference |
| Carbohydrazides | Anti-tubercular | researchgate.net |
| Hydrazones | Urease Inhibition, Antioxidant, Antimicrobial | researchgate.net |
Exploration of Novel Therapeutic Targets and Applications
While research has indicated the potential of 5-methylpyrazine derivatives in areas like anti-tubercular therapy, the full spectrum of their therapeutic applications remains to be explored. researchgate.net Future investigations should aim to identify and validate new molecular targets for these compounds.
Potential new therapeutic areas include:
Antiviral Agents: Pyrazine (B50134) conjugates have shown promise as antiviral agents, including against SARS-CoV-2. nih.gov Further derivatization of this compound could lead to the discovery of broad-spectrum antiviral drugs.
Anti-diabetic Drugs: The related compound, 5-methylpyrazine-2-carboxylic acid, is an intermediate in the synthesis of glipizide, a medication used to treat diabetes. google.com This suggests that derivatives of this compound could be explored for their potential as new anti-diabetic agents.
Lipid-Lowering Agents: 5-methylpyrazine-2-carboxylic acid is also an intermediate for acipimox, a lipid-lowering drug. google.com This opens up avenues for designing novel derivatives with improved efficacy in managing dyslipidemia.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and development of new molecules based on the this compound scaffold. Advanced computational techniques can provide valuable insights into the behavior of these molecules at the atomic level, guiding experimental efforts.
Key integrated approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can help to identify the key structural features that are essential for the biological activity of 5-methylpyrazine derivatives. researchgate.netnih.gov This information is invaluable for designing more potent compounds.
Molecular Docking: In silico docking studies can predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. nih.gov This helps in understanding the mechanism of action and in designing derivatives with improved binding affinity.
ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, allowing for the early identification of candidates with favorable drug-like properties. nih.gov
Recent studies on pyrazine conjugates have effectively used molecular modeling to support their observed antiviral properties, demonstrating the power of combining in-vitro and in-silico techniques. nih.gov
Potential in Advanced Materials and Chemo-Sensing Technologies
Beyond its biomedical applications, the unique electronic and structural properties of the pyrazine ring make this compound a promising building block for advanced materials and chemo-sensors.
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with interesting catalytic, magnetic, or optical properties.
Chemosensors: The reactivity of the aldehyde group can be exploited to develop chemosensors for the detection of specific analytes. For instance, derivatives could be designed to undergo a colorimetric or fluorometric change upon binding to a target molecule.
Organic Electronics: Pyrazine-based molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific properties of this compound could be harnessed for these applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methylpyrazine-2-carbaldehyde, and how do their yields and conditions compare?
- Answer : Two primary methods are documented:
- Biocatalytic synthesis : A whole-cell biocatalytic process converts 2,5-dimethylpyrazine (DMP) to 5-Methylpyrazine-2-carboxylic acid (MPCA), a related intermediate, with high efficiency under mild conditions .
- Chemical synthesis : Chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification, hydrolysis, and oxidation, achieves 5-Methylpyrazine-2-carboxylic acid. This method requires rigorous control of reaction conditions (e.g., temperature, stoichiometry) to optimize yields (~70–80%) .
- Key considerations : Biocatalytic routes prioritize sustainability but may face scalability challenges, while chemical synthesis offers reproducibility but involves hazardous reagents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Answer :
- NMR and IR spectroscopy : Used to confirm functional groups (e.g., aldehyde peaks at ~9.8 ppm in -NMR) and monitor reaction progress .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely employed for structural refinement. For example, coordination polymers of MPCA with lanthanides (e.g., Eu) reveal open-channel 3D networks via crystallographic analysis .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. What are the key applications of this compound in coordination chemistry?
- Answer : The aldehyde group facilitates ligand design for metal-organic frameworks (MOFs). For instance, MPCA reacts with lanthanide nitrates and cyanometallates (e.g., K[W(CN)]) to form porous structures with potential catalytic or sensing applications. These complexes are characterized by single-crystal X-ray diffraction and thermal stability analysis .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the pyrazine ring during synthesis?
- Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Chlorination : N-chlorosuccinimide selectively targets the 2-position of 2,5-dimethylpyrazine due to electron-withdrawing effects of the methyl group .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design (e.g., Fukui indices for electrophilic attack) .
- Experimental validation : Use -NMR to track substituent positions and HPLC to resolve regioisomeric byproducts.
Q. What mechanistic insights explain the oxidation of 5-Methylpyrazine-2-methanol to the carbaldehyde derivative?
- Answer : Oxidation typically employs mild agents like MnO or TEMPO/NaOCl to avoid over-oxidation to the carboxylic acid. Kinetic studies suggest a two-step process:
Formation of a radical intermediate stabilized by the pyrazine ring’s conjugation.
Rapid dehydrogenation to the aldehyde.
- Contradictions : Over-oxidation to MPCA occurs with strong oxidants (e.g., KMnO), necessitating careful reagent selection .
Q. How can crystallographic data resolve contradictions in reported solubility profiles of MPCA-metal complexes?
- Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from structural variations. For example:
- Hydrophilic channels : MOFs with MPCA-Eu exhibit water stability due to hydrogen-bonded networks, as shown by crystallography .
- Hydrophobic ligands : Substituents like methyl groups reduce solubility, validated by lattice energy calculations in SHELXL .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic addition reactions?
- Answer :
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde’s LUMO energy predicts susceptibility to nucleophilic attack .
- Molecular docking : Assess binding affinities for biological applications (e.g., enzyme inhibition studies) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
